molecular formula C13H21F2NO4 B2843881 2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid CAS No. 1780740-08-0

2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid

Cat. No. B2843881
CAS RN: 1780740-08-0
M. Wt: 293.311
InChI Key: RVJOPVMUFSOOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of azepane, which is a seven-membered heterocyclic compound containing nitrogen. The molecule contains a difluoro group and a carbonyl group attached to the azepane ring, and an acetic acid moiety attached to the ring .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the seven-membered ring. The presence of the difluoro group, carbonyl group, and acetic acid moiety would also contribute to the overall molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .

Scientific Research Applications

Angiotensin-Converting Enzyme Inhibition

Research conducted by Yanagisawa et al. (1988) on angiotensin-converting enzyme (ACE) inhibitors focused on derivatives of perhydroazepin-2-one, which are structurally similar to the compound . These derivatives were found to effectively inhibit ACE in vitro and suppress the pressor response to angiotensin I, indicating their potential as therapeutic agents in cardiovascular diseases (Yanagisawa et al., 1988).

Unexpected Synthesis in Perfluorinated Series

A study by Villaume et al. (2001) on perfluorinated compounds revealed the unexpected synthesis of certain perfluoroalkyl derivatives. Although not directly related to the compound , this study highlights the complexity and unpredictability in the synthesis of fluorinated organic compounds (Villaume et al., 2001).

Anti-Inflammatory and Analgesic Properties

Research on various 2-alkyl-indan-5-acetic acids, which share structural features with the compound , found that these compounds possess anti-inflammatory and analgesic properties. This study by Teulon et al. (1978) suggests the potential of such compounds in treating pain and inflammation (Teulon et al., 1978).

Optimization of Biomass-Based Plastic Precursors

Zuo et al. (2016) explored the optimization of the Co/Mn/Br-catalyzed oxidation process for producing 2,5-furandicarboxylic acid (FDCA), a valuable biomass-based plastic precursor. This study indicates the relevance of the compound in developing sustainable plastic alternatives (Zuo et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound, which isn’t specified. If it’s intended for use as a pharmaceutical, for example, the mechanism of action would depend on the specific biological target of the compound .

Future Directions

The future directions for this compound would depend on its intended use and how well it performs in that role. If it’s a pharmaceutical, for example, future directions might include clinical trials and potential FDA approval .

properties

IUPAC Name

2-[5,5-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-6-4-9(8-10(17)18)13(14,15)5-7-16/h9H,4-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJOPVMUFSOOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(CC1)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepan-4-yl}acetic acid

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